molecular formula C11H20ClNO3 B11754163 Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride

Cat. No.: B11754163
M. Wt: 249.73 g/mol
InChI Key: DYNCHZCUPVMHNV-UHFFFAOYSA-N
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Description

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C11H20ClNO3 and a molecular weight of 249.74 g/mol . This compound is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a decane ring system. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under anhydrous conditions, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the oxazolidine ring.

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: This compound has a similar core structure but includes additional functional groups.

Uniqueness

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxazolidine and decane rings. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

IUPAC Name

methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate;hydrochloride

InChI

InChI=1S/C11H19NO3.ClH/c1-14-10(13)8-9-2-3-11(15-9)4-6-12-7-5-11;/h9,12H,2-8H2,1H3;1H

InChI Key

DYNCHZCUPVMHNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC2(O1)CCNCC2.Cl

Origin of Product

United States

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